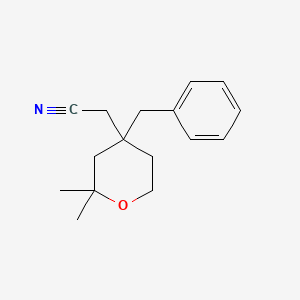
2-(4-benzyl-2,2-dimethyloxan-4-yl)acetonitrile
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-(4-benzyl-2,2-dimethyloxan-4-yl)acetonitrile is an organic compound with the molecular formula C16H21NO It is a derivative of oxane, featuring a benzyl group and a nitrile functional group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(4-benzyl-2,2-dimethyloxan-4-yl)acetonitrile typically involves the reaction of 4-benzyl-2,2-dimethyloxane with acetonitrile under specific conditions. The reaction is often catalyzed by a base such as sodium hydride or potassium tert-butoxide. The process may involve heating the reactants to a temperature range of 80-120°C to facilitate the formation of the desired product .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the product. Additionally, purification techniques such as recrystallization or chromatography may be employed to obtain high-purity this compound .
Chemical Reactions Analysis
Types of Reactions
2-(4-benzyl-2,2-dimethyloxan-4-yl)acetonitrile can undergo various chemical reactions, including:
Oxidation: The nitrile group can be oxidized to form corresponding carboxylic acids.
Reduction: The nitrile group can be reduced to primary amines using reagents such as lithium aluminum hydride.
Substitution: The benzyl group can participate in electrophilic aromatic substitution reactions.
Common Reagents and Conditions
Oxidation: Potassium permanganate or chromium trioxide in acidic conditions.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Electrophiles such as bromine or nitric acid in the presence of a catalyst.
Major Products Formed
Oxidation: 2-(4-benzyl-2,2-dimethyloxan-4-yl)acetic acid.
Reduction: 2-(4-benzyl-2,2-dimethyloxan-4-yl)ethylamine.
Substitution: Various substituted benzyl derivatives.
Scientific Research Applications
2-(4-benzyl-2,2-dimethyloxan-4-yl)acetonitrile has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of complex organic molecules.
Biology: Investigated for its potential biological activity and interactions with biomolecules.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 2-(4-benzyl-2,2-dimethyloxan-4-yl)acetonitrile involves its interaction with specific molecular targets. The nitrile group can form hydrogen bonds with enzymes or receptors, influencing their activity. Additionally, the benzyl group can interact with hydrophobic pockets in proteins, modulating their function. These interactions can lead to various biological effects, such as inhibition of enzyme activity or modulation of signaling pathways .
Comparison with Similar Compounds
Similar Compounds
- 2-(4-benzyl-2,2-dimethyloxan-4-yl)acetic acid
- 2-(4-benzyl-2,2-dimethyloxan-4-yl)ethylamine
- 4-benzyl-2,2-dimethyloxane
Uniqueness
2-(4-benzyl-2,2-dimethyloxan-4-yl)acetonitrile is unique due to the presence of both a benzyl group and a nitrile functional group. This combination imparts distinct chemical reactivity and potential biological activity compared to its analogs. The nitrile group provides a site for further chemical modifications, while the benzyl group enhances its hydrophobic interactions with biomolecules .
Properties
CAS No. |
109878-47-9 |
|---|---|
Molecular Formula |
C16H21NO |
Molecular Weight |
243.34 g/mol |
IUPAC Name |
2-(4-benzyl-2,2-dimethyloxan-4-yl)acetonitrile |
InChI |
InChI=1S/C16H21NO/c1-15(2)13-16(8-10-17,9-11-18-15)12-14-6-4-3-5-7-14/h3-7H,8-9,11-13H2,1-2H3 |
InChI Key |
WYWKEYZLXBPMSU-UHFFFAOYSA-N |
Canonical SMILES |
CC1(CC(CCO1)(CC#N)CC2=CC=CC=C2)C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
















